molecular formula C7H14ClNOS B1392719 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride CAS No. 1221791-86-1

8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride

Cat. No. B1392719
M. Wt: 195.71 g/mol
InChI Key: FJVPEMJMTREZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 1221791-86-1 and Linear Formula: C7H14ClNOS . It is a solid substance with a molecular weight of 195.71 .


Molecular Structure Analysis

The InChI Code for 8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride is 1S/C7H13NOS.ClH/c1-4-9-5-2-7(1)8-3-6-10-7;/h8H,1-6H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 166 - 167 degrees Celsius . It should be stored under nitrogen .

Scientific Research Applications

1. Synthesis and Application in Drug Discovery

The compound has been utilized in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed to act as multifunctional, structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles have also been explored (Li, Rogers-Evans, & Carreira, 2013).

2. Antimicrobial Agents

The compound is involved in the synthesis of bispiroheterocyclic systems, showing promise as antimicrobial agents. This includes its reaction with hydrazines, hydroxylamine, urea, and thiourea derivatives, which have been tested for antimicrobial activities (Al-Ahmadi, 1996).

3. Biologically Active Compounds Production

A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has been developed, indicating its potential for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

4. Anticancer Activity

The synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds has shown moderate to high inhibition activities against various human carcinoma cell lines, indicating potential anticancer applications (Flefel et al., 2017).

5. Anti-Coronavirus Activity

Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrate inhibitory effects against human coronavirus, pointing to the compound's scaffold as a versatile structure for antiviral drug development (Apaydın et al., 2019).

6. Spiroaminals in Chemical Synthesis

1-oxa-6-azaspiro[4.5]decane and similar structures are cores of natural or synthetic products with significant biological activities, representing targets for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

8-oxa-1-thia-4-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS.ClH/c1-4-9-5-2-7(1)8-3-6-10-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVPEMJMTREZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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